
1,1,1,3,3,5-Hexachloro-5,5-dimethyltrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,5-Hexachloro-5,5-dimethyltrisiloxane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon, chlorine, and methyl groups in its structure
Preparation Methods
The synthesis of 1,1,1,3,3,5-Hexachloro-5,5-dimethyltrisiloxane typically involves the chlorination of organosilicon precursors. One common method includes the reaction of hexamethyldisiloxane with chlorine gas under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination. Industrial production methods may involve continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
1,1,1,3,3,5-Hexachloro-5,5-dimethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium alkoxides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, leading to the formation of silanols and hydrochloric acid.
Scientific Research Applications
1,1,1,3,3,5-Hexachloro-5,5-dimethyltrisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the development of bioactive molecules and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,5-Hexachloro-5,5-dimethyltrisiloxane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its ability to undergo hydrolysis and substitution reactions allows it to modify the chemical environment in which it is present, thereby exerting its effects.
Comparison with Similar Compounds
1,1,1,3,3,5-Hexachloro-5,5-dimethyltrisiloxane can be compared with other similar compounds such as:
1,1,1,3,3,3-Hexachloropropane: Both compounds contain multiple chlorine atoms, but differ in their core structures and reactivity.
1,1,3,3,5,5-Hexamethyltrisiloxane: This compound has methyl groups instead of chlorine atoms, leading to different chemical properties and applications.
Hexachlorocyclohexane: While also containing chlorine atoms, this compound has a cyclohexane ring structure, making its reactivity distinct from that of this compound.
Properties
CAS No. |
115147-33-6 |
|---|---|
Molecular Formula |
C2H6Cl6O2Si3 |
Molecular Weight |
359.0 g/mol |
IUPAC Name |
trichloro-[dichloro-[chloro(dimethyl)silyl]oxysilyl]oxysilane |
InChI |
InChI=1S/C2H6Cl6O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-2H3 |
InChI Key |
VBJAGLBYDANOCU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(O[Si](O[Si](Cl)(Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)
silane](/img/structure/B14299212.png)
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)
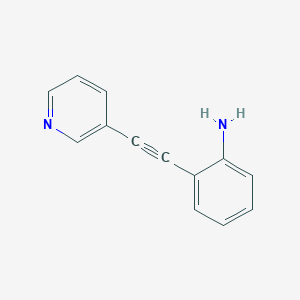
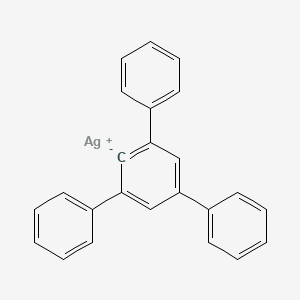

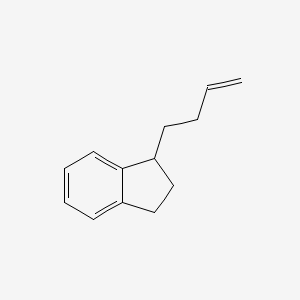
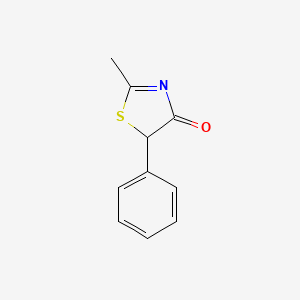
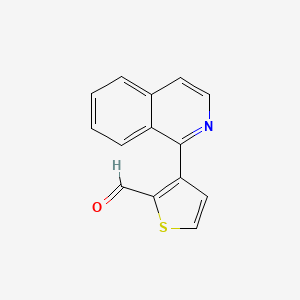
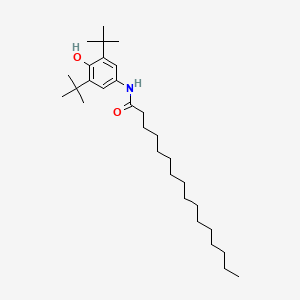
![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
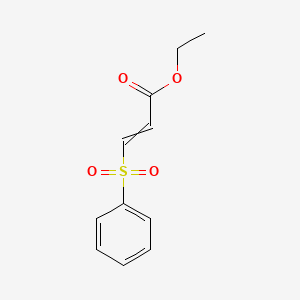
![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
